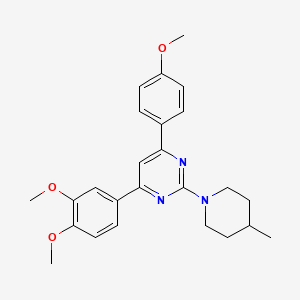
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine, also known as DMP785, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of mGluR5 activity has been shown to reduce the release of glutamate and dopamine in the brain, leading to a decrease in excitatory neurotransmission and an overall reduction in neuronal activity.
Biochemical and Physiological Effects:
The blockade of mGluR5 by 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects, including a reduction in glutamate release, a decrease in dopamine release, and a decrease in neuronal activity. These effects have been linked to the potential therapeutic effects of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of the glutamatergic system without affecting other neurotransmitter systems. However, one limitation of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Direcciones Futuras
There are several potential future directions for the study of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine and its therapeutic applications. One area of interest is the potential use of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine in the treatment of addiction, as mGluR5 has been implicated in the development and maintenance of addiction-related behaviors. Additionally, further research is needed to determine the long-term effects of mGluR5 blockade by 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine and its potential for use in chronic treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with piperidine and acetic anhydride to form the intermediate 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(acetylamino)piperidine. This intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate to yield 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and addiction. The compound has been shown to have a high affinity for mGluR5, which is involved in the regulation of glutamate neurotransmission, and its blockade can modulate the activity of dopaminergic and glutamatergic systems in the brain.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-11-13-28(14-12-17)25-26-21(18-5-8-20(29-2)9-6-18)16-22(27-25)19-7-10-23(30-3)24(15-19)31-4/h5-10,15-17H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEPNIUQMMKQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)
![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)
![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)